
Nickel;thulium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the broader category of rare earth-nickel intermetallics, which exhibit unique magnetic, structural, and electronic properties. Thulium is a rare earth element, and its compounds with nickel are of significant interest in materials science and various industrial applications due to their distinct characteristics.
準備方法
Synthetic Routes and Reaction Conditions
Nickel-thulium compounds can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing nickel and thulium powders in stoichiometric ratios and heating them at high temperatures in an inert atmosphere to form the desired intermetallic compound.
Sol-Gel Method: Thulium-doped nickel ferrite nanoparticles can be synthesized using nickel (II) nitrate, iron (III) nitrate, thulium (III) nitrate, and glucose.
Co-Precipitation: This method involves the simultaneous precipitation of nickel and thulium ions from a solution, followed by filtration, drying, and calcination to form the intermetallic compound.
Industrial Production Methods
Industrial production of nickel-thulium compounds typically involves high-temperature solid-state reactions in controlled atmospheres to ensure the purity and desired stoichiometry of the final product. Advanced techniques such as arc melting and induction melting are also employed to produce high-purity intermetallic compounds.
化学反応の分析
Types of Reactions
Nickel-thulium compounds undergo various chemical reactions, including:
Oxidation: Nickel-thulium compounds can be oxidized to form oxides, such as nickel oxide and thulium oxide.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to obtain the metallic forms of nickel and thulium.
Substitution: Nickel-thulium compounds can undergo substitution reactions where other elements or compounds replace nickel or thulium in the lattice structure.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Involves the use of hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Requires the presence of substituting elements or compounds and appropriate reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Nickel oxide (NiO) and thulium oxide (Tm2O3).
Reduction: Metallic nickel and thulium.
Substitution: Various substituted intermetallic compounds depending on the substituting element.
科学的研究の応用
Nickel-thulium compounds have a wide range of scientific research applications, including:
Magnetic Materials: These compounds exhibit unique magnetic properties, making them useful in the development of advanced magnetic materials for data storage and electronic devices.
Electrocatalysis: Nickel-thulium compounds are used in electrocatalysts for water splitting and other electrochemical reactions due to their excellent catalytic properties.
Materials Science: The unique structural and electronic properties of nickel-thulium compounds make them valuable in the study of intermetallics and the development of new materials with tailored properties.
作用機序
The mechanism of action of nickel-thulium compounds is primarily related to their electronic and magnetic properties. The incorporation of thulium into the nickel lattice alters the electronic structure, leading to changes in magnetic behavior and catalytic activity. The specific molecular targets and pathways involved depend on the application, such as the interaction with oxygen intermediates in electrocatalysis or the generation of reactive oxygen species in photocatalysis .
類似化合物との比較
Nickel-thulium compounds can be compared with other rare earth-nickel intermetallics, such as:
Nickel-Gadolinium (Ni-Gd): Similar magnetic properties but different electronic structures.
Nickel-Erbium (Ni-Er): Comparable in terms of magnetic behavior but with distinct catalytic properties.
Nickel-Ytterbium (Ni-Yb): Shares some structural similarities but differs in electronic and magnetic characteristics.
Uniqueness
Nickel-thulium compounds are unique due to the specific electronic configuration of thulium, which imparts distinct magnetic and catalytic properties not found in other rare earth-nickel intermetallics .
特性
CAS番号 |
12142-90-4 |
|---|---|
分子式 |
NiTm |
分子量 |
227.628 g/mol |
IUPAC名 |
nickel;thulium |
InChI |
InChI=1S/Ni.Tm |
InChIキー |
MIGYFMOMLDJINJ-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


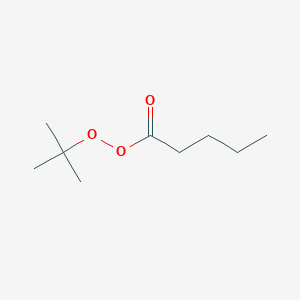
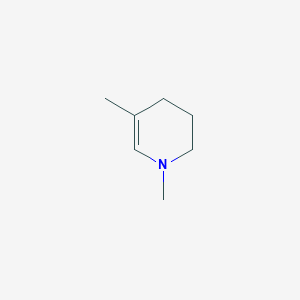
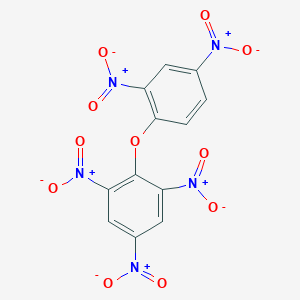

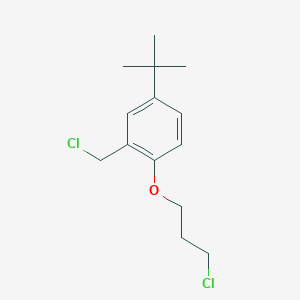
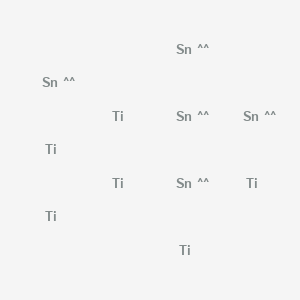
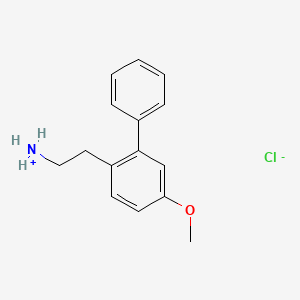
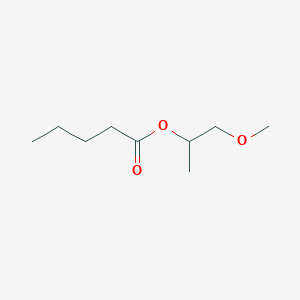

![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
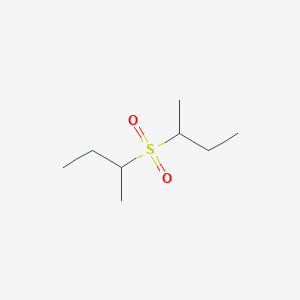
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
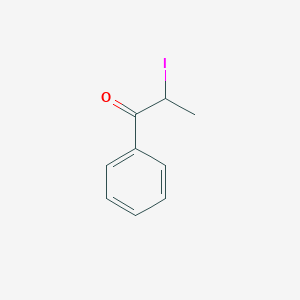
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
